N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide
Description
Properties
Molecular Formula |
C18H18N4O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O4/c1-24-15-8-17(26-3)16(25-2)7-12(15)9-21-22-18(23)11-4-5-13-14(6-11)20-10-19-13/h4-10H,1-3H3,(H,19,20)(H,22,23)/b21-9+ |
InChI Key |
XGFNINFXCYQECK-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=CC3=C(C=C2)N=CN3)OC)OC |
solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzimidazole Core
The benzimidazole scaffold is typically synthesized via cyclization of 4-nitro-o-phenylenediamine derivatives. In a representative procedure, 4-nitro-o-phenylenediamine reacts with chloroacetic acid in concentrated hydrochloric acid at 85–90°C for 16–18 hours. Neutralization with ammonia precipitates 2-(chloromethyl)-6-nitro-1H-benzo[d]imidazole, which is purified via recrystallization from dimethylformamide (DMF) and water (Yield: 86%). Subsequent reduction of the nitro group to an amine, followed by carboxylation, generates 1H-benzimidazole-5-carboxylic acid.
Conversion to Carbohydrazide
The carboxylic acid intermediate is esterified with ethanol under reflux, followed by hydrazinolysis using hydrazine hydrate in ethanol to yield 1H-benzimidazole-5-carbohydrazide. Critical parameters include:
-
Reaction time : 5–7 hours for esterification.
-
Temperature : 60–70°C for hydrazide formation.
Condensation with 2,4,5-Trimethoxybenzaldehyde
Schiff Base Formation Mechanism
The target compound is synthesized via nucleophilic addition-elimination between 1H-benzimidazole-5-carbohydrazide and 2,4,5-trimethoxybenzaldehyde. This reaction proceeds under acidic or neutral conditions, with ethanol as the preferred solvent due to its polarity and boiling point.
Acid-Catalyzed Condensation
In a typical protocol, equimolar quantities of carbohydrazide and aldehyde are refluxed in ethanol with catalytic acetic acid (2–3 drops) for 5 hours. The acidic environment protonates the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the hydrazide’s amino group.
Solvent-Mediated Reactions
Alternative methods employ chloramin-T or anhydrous potassium carbonate as dehydrating agents to drive the reaction to completion. For example, refluxing the reactants with chloramin-T in ethanol for 4 hours achieves 78–82% yields, with sodium chloride precipitating as a byproduct.
Purification and Crystallization
Post-reaction, the mixture is concentrated under reduced pressure and cooled to 0–5°C to induce crystallization. Recrystallization from ethanol or ethyl acetate yields the pure hydrazone derivative. Key data from analogous syntheses include:
Optimization of Reaction Conditions
Solvent Selection
Ethanol outperforms methanol and acetonitrile in solubility and reaction efficiency. Polar aprotic solvents like DMF, while effective for intermediates, hinder Schiff base formation due to excessive polarity.
Temperature and Time
Reflux conditions (78–80°C) are optimal, with shorter durations (3–4 hours) sufficient for reactions catalyzed by chloramin-T. Prolonged heating (>6 hours) risks decomposition, reducing yields by 10–15%.
Stoichiometric Ratios
A 1:1 molar ratio of carbohydrazide to aldehyde minimizes side products. Excess aldehyde (1.2 equivalents) marginally improves yields (5–7%) but complicates purification.
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
Reverse-phase HPLC (C18 column, methanol:water 70:30) confirms purity, with retention times of 8.2–8.5 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Acid-catalyzed reflux | 82 | 95 | 5 |
| Chloramin-T mediation | 78 | 93 | 4 |
| Solvent-free grinding | 68 | 89 | 6 |
Challenges and Mitigation Strategies
Byproduct Formation
Side products like unreacted aldehyde or dimerized hydrazide are minimized by:
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound’s methoxy groups may also enhance its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Variations
Benzimidazole vs. Pyrazole Derivatives
- Target Compound : The benzimidazole core provides a planar, aromatic structure conducive to π-π stacking interactions with biological targets.
- Pyrazoles are less electron-dense, which may reduce interactions with hydrophobic enzyme pockets.
Benzimidazole vs. Indole Derivatives
- Indole-Based Analog: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide (S14, C₂₂H₂₅N₃O₅, MW 411.45) retains the 2,4,5-trimethoxy group but replaces benzimidazole with an indole ring.
Substitution Patterns on the Aromatic Ring
2,4,5-Trimethoxyphenyl vs. 3,4,5-Trimethoxyphenyl
- Biological Activity : SAR studies reveal that 2,4,5-trimethoxyphenyl derivatives (e.g., compound 33 in ) exhibit lower cytotoxicity in most cancer cell lines compared to 3,4,5-trimethoxy analogs, except in MCF7 breast cancer cells, where their potency is comparable . This suggests that methoxy group positioning significantly impacts target selectivity.
Methoxy vs. Halogen Substituents
- Chlorophenyl Analog : N′-[(1E)-1-(4-Chlorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide (C₁₆H₁₄ClN₄OS, MW 360.82) replaces methoxy groups with a chlorine atom. The electron-withdrawing Cl reduces lipophilicity (logP ~3.2 vs. ~4.5 for the target compound) and may alter metabolic stability.
Physicochemical Properties
Biological Activity
N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.
- Molecular Formula : C18H18N4O4
- Molecular Weight : 342.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
-
Anticancer Activity :
- Studies have shown that benzimidazole derivatives exhibit anticancer properties through multiple mechanisms including apoptosis induction, cell cycle arrest, and inhibition of key enzymes involved in cancer progression such as topoisomerases and cyclin-dependent kinases .
- Specific derivatives have demonstrated high cytotoxicity against cancer cell lines such as A549 (lung cancer) and SW480 (colon cancer), with IC50 values significantly lower than traditional chemotherapeutics like cisplatin and doxorubicin .
-
Antimicrobial Activity :
- The compound has also been evaluated for its antimicrobial properties. Similar benzimidazole derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Efficacy
A study focused on the synthesis and evaluation of N-substituted benzimidazole derivatives revealed that compounds with a 3,4,5-trimethoxyphenyl group exhibited superior anticancer activity compared to their counterparts. The compound displayed an IC50 value of 11.75 μg/mL against A549 cells, indicating potent cytotoxic effects .
Cell Cycle Analysis
Flow cytometry analysis indicated that treatment with the compound led to significant cell cycle arrest at the S phase in A549 cells. The percentage of cells in the S phase increased from 18.89% (control) to 60.31% at higher concentrations of the compound, demonstrating its ability to disrupt normal cell cycle progression .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | IC50 (μM) | Mechanism of Action | Target |
|---|---|---|---|
| This compound | 11.75 | Apoptosis induction; Cell cycle arrest | Topoisomerase IIα |
| Cisplatin | 5.77 | DNA crosslinking | DNA |
| Doxorubicin | 0.46 | Topoisomerase II inhibition | Topoisomerase II |
Q & A
Q. Analytical Validation :
- NMR Spectroscopy : Confirm hydrazone (E)-configuration via imine proton (δ 8.2–8.5 ppm) and NOE experiments .
- HPLC : Purity >95% using a C18 column (acetonitrile/water mobile phase) .
- Mass Spectrometry : Validate molecular ion peak ([M+H]⁺) .
Intermediate Question: How can researchers design experiments to evaluate this compound’s biological activity, and what methodological controls are critical?
Answer:
Experimental Design :
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control .
- Enzyme Inhibition : Test acetylcholinesterase/tyrosinase inhibition via Ellman’s method or spectrophotometric kinetics .
Q. Controls :
- Solvent-only controls (DMSO/ethanol).
- Reference standards (e.g., fluconazole for antifungals).
- Triplicate measurements to assess reproducibility .
Advanced Question: How can structural-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
SAR Strategies :
- Substituent Modulation : Replace methoxy groups with halogens (e.g., Cl) to enhance electrophilic interactions or with hydroxyl groups for H-bonding .
- Scaffold Hybridization : Fuse with thiazole or triazole rings to improve metabolic stability (see table below) .
| Analog | Modification | Biological Activity |
|---|---|---|
| 5-Methyl-N'-(2-hydroxyphenyl) derivative | Hydroxyl substitution | Enhanced antioxidant activity |
| Chlorophenyl-hybrid | Increased lipophilicity | Improved antibacterial potency |
Validate modifications via molecular docking (e.g., AutoDock Vina) to predict target binding .
Advanced Question: How can researchers resolve contradictions in spectral or bioactivity data for this compound?
Answer:
Data Conflict Resolution :
- Spectral Discrepancies :
- Compare experimental NMR/IR with DFT-calculated spectra (e.g., Gaussian 09) .
- Use X-ray crystallography to confirm solid-state conformation .
- Bioactivity Variability :
- Standardize assay protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Assess compound stability under assay conditions (e.g., pH, temperature) via LC-MS .
Case Example : Discrepant IC₅₀ values in cytotoxicity assays may arise from differences in cell passage number or serum content in media—control for these variables .
Advanced Question: What strategies improve synthetic yield and scalability while minimizing byproducts?
Answer:
Optimization Approaches :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation .
- Solvent Selection : Use ethanol/water mixtures for greener synthesis and easier isolation .
- Reaction Monitoring : Employ TLC (silica gel, UV detection) to terminate reactions at ~85% conversion, reducing side products .
Scalability : Transition from batch to flow chemistry for higher reproducibility and yield .
Advanced Question: How can computational methods guide the development of derivatives with enhanced pharmacokinetic properties?
Answer:
Computational Workflow :
ADME Prediction : Use SwissADME to optimize logP (target 2–3) and aqueous solubility .
Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) with Schrödinger’s QikProp .
Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity .
Case Study : Derivatives with reduced methoxy groups showed lower plasma protein binding in simulations, suggesting improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
